molecular formula C25H27Cl3FeN3 B6297937 2,6-Bis-[1-(2,6-dimethylphenylimino)-ethyl]pyridine iron(III) trichloride CAS No. 308367-52-4

2,6-Bis-[1-(2,6-dimethylphenylimino)-ethyl]pyridine iron(III) trichloride

Cat. No.: B6297937
CAS No.: 308367-52-4
M. Wt: 531.7 g/mol
InChI Key: CSEQZDOLGPNYDK-UHFFFAOYSA-K
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Description

2,6-Bis-[1-(2,6-dimethylphenylimino)ethyl]pyridine iron(III) trichloride is a complex coordination compound featuring a transition metal center (iron) coordinated to a tridentate ligand

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Bis-[1-(2,6-dimethylphenylimino)ethyl]pyridine iron(III) trichloride typically involves the reaction of 2,6-dimethylphenylimine with pyridine derivatives under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and contamination.

Industrial Production Methods: On an industrial scale, the compound is produced through a series of steps involving the preparation of the ligand followed by its complexation with iron(III) chloride. The process requires precise control of temperature, pressure, and reaction time to ensure the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions: This compound undergoes various types of reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

  • Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

  • Substitution: Reactions often involve nucleophiles or electrophiles, depending on the desired substitution pattern.

Major Products Formed: The major products formed from these reactions include various oxidized or reduced forms of the compound, as well as substituted derivatives where different functional groups replace the original ligands.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a catalyst in polymerization reactions, particularly in the production of polyethylene and other polymers. Its ability to facilitate the polymerization process makes it valuable in industrial applications.

Biology: Research in biology has explored the potential use of this compound in bioinorganic chemistry, where it may serve as a model for studying metalloenzyme activity and metal ion transport in biological systems.

Medicine: In medicine, the compound has been investigated for its potential use in drug delivery systems and as a contrast agent in medical imaging techniques.

Industry: The industrial applications of this compound are primarily in the field of catalysis, where it is used to enhance the efficiency of chemical reactions, particularly in the production of plastics and other synthetic materials.

Mechanism of Action

The mechanism by which 2,6-Bis-[1-(2,6-dimethylphenylimino)ethyl]pyridine iron(III) trichloride exerts its effects involves its coordination to the metal center, which facilitates the activation of substrates in catalytic reactions. The molecular targets and pathways involved include the interaction with the ligand and the metal center, leading to the formation of active catalytic species.

Comparison with Similar Compounds

  • 2,6-Bis[1-(2-methylphenylimino)ethyl]pyridine iron(III) trichloride

  • 2,6-Bis[1-(2,6-dimethylphenylimino)ethyl]pyridine iron(II) dichloride

Uniqueness: The uniqueness of 2,6-Bis-[1-(2,6-dimethylphenylimino)ethyl]pyridine iron(III) trichloride lies in its specific ligand structure, which provides enhanced stability and reactivity compared to similar compounds. Its ability to act as a highly efficient catalyst in polymerization reactions sets it apart from other transition metal complexes.

Properties

IUPAC Name

N-(2,6-dimethylphenyl)-1-[6-[N-(2,6-dimethylphenyl)-C-methylcarbonimidoyl]pyridin-2-yl]ethanimine;trichloroiron
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3.3ClH.Fe/c1-16-10-7-11-17(2)24(16)26-20(5)22-14-9-15-23(28-22)21(6)27-25-18(3)12-8-13-19(25)4;;;;/h7-15H,1-6H3;3*1H;/q;;;;+3/p-3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSEQZDOLGPNYDK-UHFFFAOYSA-K
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)N=C(C)C2=NC(=CC=C2)C(=NC3=C(C=CC=C3C)C)C.Cl[Fe](Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27Cl3FeN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

531.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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